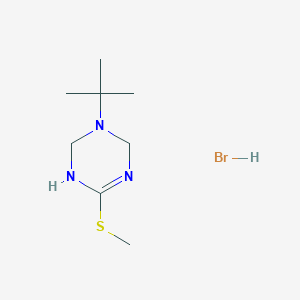

3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide

Description

3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide is a hydrobromide salt of a partially hydrogenated triazine derivative. Its structure features a tert-butyl group at position 3, a methylthio (-SMe) substituent at position 6, and a saturated tetrahydrotriazine core. The hydrogenation of the triazine ring enhances stability and modulates reactivity compared to fully aromatic analogs. The hydrobromide salt form improves solubility in polar solvents, which is critical for applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

3-tert-butyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3S.BrH/c1-8(2,3)11-5-9-7(12-4)10-6-11;/h5-6H2,1-4H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRSDHUTOMDDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CNC(=NC1)SC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide typically involves the reaction of tert-butylamine, formaldehyde, and methylthiol in the presence of a hydrobromic acid catalyst. The reaction proceeds through a series of steps including condensation and cyclization to form the triazine ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to isolate the final product. The use of automated systems and continuous monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide can undergo various chemical reactions including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of tert-butyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of triazine compounds exhibit significant anticancer activity. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, triazine derivatives have shown efficacy in targeting various cancer types by inducing apoptosis and inhibiting tumor growth. Several studies highlight the importance of structural modifications in enhancing biological activity against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Triazines are known to interact with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is crucial. The binding affinity and specificity of these compounds to certain enzyme targets can be optimized through structural modifications .

Agricultural Applications

Pesticide Development

The unique properties of 3-(tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide make it a candidate for development as a pesticide. Its ability to affect biological pathways in pests can lead to effective pest control strategies. Research into the synthesis of triazine-based pesticides has shown promising results in terms of efficacy and environmental safety .

Material Science

Polymer Synthesis

In material science, the compound can be utilized in the synthesis of polymers. Triazine derivatives are known for their ability to form stable cross-linked structures which can be beneficial in creating durable materials. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of triazine derivatives exhibited potent cytotoxic effects against breast cancer cell lines. The research focused on the structure-activity relationship (SAR) which revealed that specific substitutions at the triazine ring significantly enhanced anticancer activity.

Case Study 2: Enzyme Inhibition

Another investigation explored the inhibitory effects of triazine derivatives on specific enzymes linked to metabolic disorders. The results indicated that modifications to the methylthio group improved binding affinity to target enzymes, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism by which 3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine ring can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The tert-butyl and methylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Effects

- tert-Butyl Group: Enhances steric bulk and hydrophobicity, improving binding to nonpolar targets (e.g., microbial membranes or fouling organisms ). In Irgarol 1051, this group contributes to slow degradation in aquatic environments .

- Methylthio Group : Increases electron density on the triazine ring, influencing reactivity. In metribuzin metabolites, this group is retained during degradation, maintaining partial bioactivity .

Application-Specific Differences

- Antifouling vs. Antimicrobial: Irgarol 1051’s amino substituents (cyclopropylamino, tert-butylamino) enhance specificity toward algal photosynthesis inhibition , whereas the hydrogenated analog with a benzyl group () may prioritize physicochemical properties over biocidal activity.

- Salt Form: The hydrobromide salt of the target compound likely improves bioavailability compared to neutral triazinones (e.g., metribuzin metabolites) , which are less soluble.

Biological Activity

3-(Tert-butyl)-6-(methylthio)-1,2,3,4-tetrahydro-1,3,5-triazine hydrobromide is a compound belonging to the class of s-triazines, which are known for their diverse biological activities. This article reviews its biological activity, focusing on anti-cancer properties, enzyme inhibition, and other relevant pharmacological effects.

- Molecular Formula : C8H18BrN3S

- Molecular Weight : 268.22 g/mol

- CAS Number : 156185-63-6

Anti-Cancer Properties

Recent studies have highlighted the potential of triazine derivatives in cancer therapy. Specifically, compounds related to the s-triazine core have demonstrated significant anti-cancer activities by targeting various cellular pathways.

Key Findings:

- Inhibition of Cancer Cell Lines : Research indicates that derivatives of triazines can inhibit the proliferation of several cancer cell lines. For instance, certain triazine derivatives exhibit IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 0.20 |

| MCF-7 | 1.25 |

| HeLa | 1.03 |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in tumorigenesis. This includes:

- Phosphoinositide 3-Kinase (PI3K) and mTOR pathways which are crucial for cell growth and survival.

- Induction of apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Antimicrobial Activity

In addition to its anti-cancer properties, triazine derivatives have shown antimicrobial activity against various pathogens. This includes efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infectious diseases .

Case Studies

Several case studies have documented the efficacy of triazine derivatives in preclinical settings:

- Study on MCF-7 Cells : A derivative with a similar structure exhibited an IC50 value of 16.32 μM against MCF-7 cells and was shown to significantly reduce cell viability through apoptosis induction.

- Enzyme Inhibition Study : Another study reported that a related compound inhibited PI3K with an IC50 value of 3.41 nM, demonstrating potent selectivity towards cancerous cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.